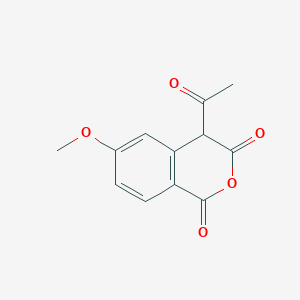








|
REACTION_CXSMILES
|
N1C=CC=CC=1.[C:7]([CH2:10][C:11]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[CH:16][C:12]=1[C:13]([OH:15])=[O:14])([OH:9])=O.[CH3:22][CH2:23][O:24]CC>C(OC(=O)C)(=O)C>[C:23]([CH:10]1[C:11]2[C:12](=[CH:16][CH:17]=[C:18]([O:20][CH3:21])[CH:19]=2)[C:13](=[O:14])[O:15][C:7]1=[O:9])(=[O:24])[CH3:22]
|


|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)CC1=C(C(=O)O)C=CC(=C1)OC
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|


|
Type
|
CUSTOM
|
|
Details
|
After stirring for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The resulting solid is collected
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1C(OC(C2=CC=C(C=C12)OC)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |